BenchChemオンラインストアへようこそ!

SBI-115

Polycystic Liver Disease TGR5 Antagonism cAMP Signaling

This is the foundational TGR5 antagonist for in vitro pathway validation and SAR studies. Minor structural deviations dramatically alter potency and efficacy. As the well-characterized parent compound with a defined IC₅₀ (~1 µM) and robust PCLD cyst reduction data, SBI-115 ensures reproducible results in cAMP signaling and proliferation assays. Procure this essential reference standard to avoid the confounding variables of non-validated or off-target analogs.

Molecular Formula C14H13ClN2O4S
Molecular Weight 340.8 g/mol
Cat. No. B1681503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBI-115
Synonymsm-tolyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
SBI-115
Molecular FormulaC14H13ClN2O4S
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2)C)Cl
InChIInChI=1S/C14H13ClN2O4S/c1-3-22(19,20)14-16-8-11(15)12(17-14)13(18)21-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3
InChIKeyIJPXOPBVXVPPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SBI-115 Compound Overview for TGR5 Antagonist Procurement and Research


SBI-115 (CAS 882366-16-7) is a small-molecule antagonist of the G protein-coupled bile acid receptor TGR5 (GPBAR1). It is characterized by its ability to suppress TGR5-mediated signaling cascades that drive cyclic AMP (cAMP) production, cell proliferation, and cyst growth in disease-relevant cellular models [1]. As a research-use-only compound, SBI-115 is supplied as a solid with a molecular weight of 340.78 g/mol and a molecular formula of C14H13ClN2O4S, and it demonstrates solubility in DMSO at concentrations up to 68–150 mg/mL .

Why SBI-115 Cannot Be Replaced by a Generic TGR5 Modulator


SBI-115 is a pharmacological antagonist of TGR5, a mechanism that is directly opposite to the agonist action of bile acids (e.g., TLCA) and synthetic TGR5 agonists (e.g., INT-777) [1]. Unlike agonists, which drive cAMP production and proliferation, SBI-115 suppresses these pathogenic signals [2]. Its validated use in experimental models—including the reversal of agonist-driven effects, combination synergy with pasireotide, and functional blockade in disease contexts—demonstrates that substituting SBI-115 with a TGR5 agonist or a structurally related but uncharacterized analog would not produce the same biological outcome and could lead to misinterpretation of TGR5 function or therapeutic potential [3].

Quantitative Differentiation Evidence for SBI-115 vs. TGR5 Agonists and Other Modulators


SBI-115 Suppresses cAMP, Proliferation, and Cyst Growth by ~30% in Cystic Cholangiocytes

SBI-115 directly reduces pathogenic endpoints in cystic cholangiocytes. Treatment with SBI-115 alone decreased cAMP levels, cell proliferation, and cyst growth in vitro by ~30% compared to untreated controls, demonstrating its ability to counter TGR5-driven disease mechanisms [1].

Polycystic Liver Disease TGR5 Antagonism cAMP Signaling

SBI-115 Synergizes with Pasireotide to Reduce Cyst Growth by ~50% in PLD Models

The combination of SBI-115 with the somatostatin receptor analog pasireotide achieved a ~50% reduction in cAMP levels, cell proliferation, and cyst growth in vitro, compared to a ~30% reduction with SBI-115 alone. This synergistic effect indicates that SBI-115's antagonism of TGR5 complements other signaling pathways targeted in PLD [1].

Combination Therapy Polycystic Liver Disease Somatostatin Analog

SBI-115 Dose-Dependently Inhibits TLCA-Induced Cholangiocyte Proliferation by 32-48%

SBI-115 antagonizes the proliferative effect of the endogenous TGR5 agonist taurolithocholic acid (TLCA) in a dose-dependent manner. At concentrations of 100–200 µM, SBI-115 inhibited TLCA-induced proliferation of shRNA-transfected ADPKD cholangiocytes by 32–48% [1]. This confirms its specific functional blockade of TGR5-mediated bile acid signaling.

TGR5 Antagonism Bile Acid Signaling Cholangiocyte Proliferation

SBI-115 Reverses TGR5 Agonist-Mediated Anti-Inflammatory Signaling in Immune Models

In a hybrid grouper model, the TGR5 agonist INT-777 significantly decreased the activities and mRNA expression of TNFα and IL1β, whereas inhibition of TGR5 by SBI-115 showed the opposite effect. SBI-115 treatment significantly increased the expression of phosphorylated inhibitor κB α (p-IKBα) protein [1]. This functional antagonism demonstrates SBI-115's ability to precisely modulate TGR5-dependent inflammatory pathways.

TGR5 Signaling Inflammation NF-κB Pathway

SBI-115 Abolishes UDCA-Induced Growth Inhibition in Colorectal Cancer Cell Lines

SBI-115 (100 µM) abolishes the inhibitory effect of ursodeoxycholic acid (UDCA) on cell growth in HCT116 and SW480 colorectal cancer cells. Pretreatment with SBI-115 for 24 hours followed by UDCA treatment for 36 hours reversed UDCA-mediated growth suppression, confirming that this effect is TGR5-dependent .

TGR5 Antagonism Colorectal Cancer UDCA Signaling

SBI-115 Reduces Cholangiocyte Cell Numbers by 20-33% and cAMP Levels in Cystic Models

In vitro treatment of cystic cholangiocytes with SBI-115 (100–200 µM) for 24 hours resulted in a 20–33% reduction in cell numbers and a corresponding decrease in intracellular cAMP levels [1]. This quantifies the compound's direct cytostatic effect on disease-relevant cells.

cAMP Reduction Cholangiocyte Viability Polycystic Liver Disease

Recommended Research Applications for SBI-115 Based on Validated Evidence


Polycystic Liver Disease (PLD) Pathogenesis and Therapeutic Development

SBI-115 is optimally employed to study the role of TGR5/cAMP signaling in cholangiocyte proliferation and hepatic cystogenesis. It can be used as a single agent to achieve ~30% reduction in disease-relevant endpoints or in combination with somatostatin analogs (e.g., pasireotide) to enhance efficacy to ~50%, as demonstrated in vitro [1].

Functional Dissection of TGR5-Mediated Bile Acid Signaling

SBI-115 serves as a critical tool to antagonize TGR5 activation by endogenous ligands such as TLCA, achieving 32–48% inhibition of proliferation in ADPKD cholangiocytes . It is also effective in blocking UDCA-mediated growth inhibition in colorectal cancer cell lines, confirming TGR5 dependency .

TGR5-Dependent Inflammatory Pathway Modulation

SBI-115 enables precise control over TGR5-mediated inflammatory responses, as shown by its ability to reverse the anti-inflammatory effects of the TGR5 agonist INT-777 and increase p-IKBα expression in vivo [2]. This makes it suitable for studies investigating the dual role of TGR5 in immune regulation.

Pancreatic Cancer Cell Proliferation and Apoptosis Research

SBI-115 has been validated in pancreatic cancer cell lines (PANC-1, BXPC3) where it suppresses proliferation and induces mitochondrial impairment and cell death upon TGR5 antagonism [3]. It is appropriate for metabolic and apoptosis-focused studies in gastrointestinal cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for SBI-115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.